molecular formula C17H21N3O3 B4559219 ethyl 2-[2-(1-ethyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate

ethyl 2-[2-(1-ethyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate

Cat. No.: B4559219
M. Wt: 315.37 g/mol
InChI Key: LHAUQTZJLSNFEJ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(1-ethyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate is a complex organic compound with a unique structure that combines elements of pyrrolidinone and benzodiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(1-ethyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone derivative, followed by its coupling with a benzodiazole moiety. The final step involves esterification to introduce the ethyl acetate group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(1-ethyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-[2-(1-ethyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can serve as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-oxopyrrolidin-1-yl)acetate: A simpler analogue with similar structural features but lacking the benzodiazole moiety.

    Piracetam: A well-known nootropic with a pyrrolidinone core, used for cognitive enhancement.

    Levetiracetam: An antiepileptic drug with a similar pyrrolidinone structure.

Uniqueness

Ethyl 2-[2-(1-ethyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate is unique due to its combination of pyrrolidinone and benzodiazole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-[2-(1-ethyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-19-10-12(9-15(19)21)17-18-13-7-5-6-8-14(13)20(17)11-16(22)23-4-2/h5-8,12H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAUQTZJLSNFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-[2-(1-ethyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate
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ethyl 2-[2-(1-ethyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate
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ethyl 2-[2-(1-ethyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate
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ethyl 2-[2-(1-ethyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate
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ethyl 2-[2-(1-ethyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate
Reactant of Route 6
ethyl 2-[2-(1-ethyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.